molecular formula C11H20ClNO2 B1397308 4-Piperidinyl cyclopentanecarboxylate hydrochloride CAS No. 1219948-62-5

4-Piperidinyl cyclopentanecarboxylate hydrochloride

Cat. No.: B1397308
CAS No.: 1219948-62-5
M. Wt: 233.73 g/mol
InChI Key: UYOSIERKTXYGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinyl cyclopentanecarboxylate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2. It is a hydrochloride salt derived from the reaction of piperidine with cyclopentanecarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride typically involves the reaction of piperidine with cyclopentanecarboxylic acid in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinyl cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Piperidinyl cyclopentanecarboxylate hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: The compound can be utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Piperidinyl cyclopentanecarboxylate hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Piperidine

  • Cyclopentanecarboxylic acid

  • Other piperidine derivatives

  • Other cyclopentanecarboxylic acid derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

piperidin-4-yl cyclopentanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(9-3-1-2-4-9)14-10-5-7-12-8-6-10;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOSIERKTXYGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperidinyl cyclopentanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Piperidinyl cyclopentanecarboxylate hydrochloride
Reactant of Route 3
4-Piperidinyl cyclopentanecarboxylate hydrochloride
Reactant of Route 4
4-Piperidinyl cyclopentanecarboxylate hydrochloride
Reactant of Route 5
4-Piperidinyl cyclopentanecarboxylate hydrochloride
Reactant of Route 6
4-Piperidinyl cyclopentanecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.